What are the chemical properties of 5-Chloro-2-nitrobenzotrifluoride?
What are the chemical properties of 5-Chloro-2-nitrobenzotrifluoride?
An In-Depth Technical Guide to the Chemical Properties of 5-Chloro-2-nitrobenzotrifluoride
This guide provides a comprehensive technical overview of 5-Chloro-2-nitrobenzotrifluoride (CAS No. 118-83-2), a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core chemical properties, reactivity, and practical applications, grounding all claims in authoritative data.
Molecular Structure and Physicochemical Profile
5-Chloro-2-nitrobenzotrifluoride, with the molecular formula C₇H₃ClF₃NO₂, is a substituted benzene ring that serves as a versatile building block in organic synthesis.[1] Its utility stems from the unique interplay of its three key functional groups: a chloro (-Cl) group, a nitro (-NO₂) group, and a trifluoromethyl (-CF₃) group.
Caption: Chemical structure of 5-Chloro-2-nitrobenzotrifluoride.
The trifluoromethyl and nitro groups are potent electron-withdrawing groups, which significantly decreases the electron density of the aromatic ring.[2] This electronic feature is the primary determinant of the molecule's reactivity, deactivating the ring towards electrophilic substitution while strongly activating it for nucleophilic aromatic substitution (SNAr).[2]
Physicochemical Data Summary
The physical and chemical properties of this compound are well-characterized, making it a reliable intermediate for scaled-up synthetic processes. It typically presents as a colorless to light yellow liquid.[1][3][4]
| Property | Value | Source(s) |
| CAS Number | 118-83-2 | [1][3][5] |
| Molecular Weight | 225.55 g/mol | [1][4][5] |
| Appearance | Colorless to light yellow liquid | [1][3][4] |
| Melting Point | 21-22 °C | [4][6] |
| Boiling Point | 222-224 °C | [3][6] |
| Density | 1.526 g/mL at 25 °C | [3][4][6] |
| Refractive Index | n20/D 1.499 | [3][4][6] |
| Flash Point | 102 °C (217 °F) | [3][4] |
| Water Solubility | 168 mg/L (at 20 °C) | [4][6] |
| logP (XLogP3) | 3.8 | [4][5] |
Reactivity and Synthetic Applications
The synthetic value of 5-Chloro-2-nitrobenzotrifluoride lies in its predictable and controllable reactivity, which allows for selective modification at its functional groups.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity is nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile. The strong electron-withdrawing effect of the ortho-nitro group and the para-trifluoromethyl group stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the reaction. This makes the compound an excellent substrate for introducing a wide variety of functionalities.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
This reactivity profile makes it an indispensable intermediate for producing complex APIs in the pharmaceutical sector and for creating novel herbicides and fungicides in the agrochemical industry.[1][2]
Synthetic Protocol Example: Synthesis of a Diamine Derivative
The following protocol illustrates a typical SNAr reaction followed by reduction, a common two-step process in pharmaceutical synthesis.[4]
Objective: To synthesize a diamine compound using 5-Chloro-2-nitrobenzotrifluoride as a starting material.
Materials:
-
5-Chloro-2-nitrobenzotrifluoride (10.77 mL)
-
4-amino-3,5-xylenol (10 g)
-
Potassium carbonate (15 g)
-
Dimethylformamide (DMF, 150 mL)
-
Ethanol
-
Hydrazine
-
Palladium catalyst (e.g., Pd/C)
Procedure:
-
SNAr Reaction: To a 250 mL round-bottomed flask, add DMF (150 mL), 4-amino-3,5-xylenol (10 g), and 5-chloro-2-nitrobenzotrifluoride (10.77 mL).[4]
-
Add potassium carbonate (15 g) to the mixture.[4]
-
Heat the mixture to reflux and maintain for 24 hours.[4] Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Nitro Group Reduction: After cooling, prepare the reaction mixture for reduction by using ethanol as a solvent and adding hydrazine and a palladium catalyst.[4]
-
Allow the reduction to proceed until completion.
-
Work-up and Isolation: Upon completion, filter the catalyst and purify the product through standard methods (e.g., crystallization or chromatography) to obtain the final diamine compound.[4]
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 5-Chloro-2-nitrobenzotrifluoride. A combination of spectroscopic techniques is typically employed.
| Analytical Technique | Purpose and Expected Information | Available Data Source(s) |
| ¹H NMR | Provides information on the aromatic protons. The electron-withdrawing groups will cause downfield shifts. | PubChem[5] |
| ¹³C NMR | Identifies all unique carbon atoms in the molecule, including the CF₃ carbon and the carbons attached to Cl and NO₂. | PubChem[5] |
| ¹⁹F NMR | Confirms the presence and chemical environment of the trifluoromethyl group, typically showing a singlet. | - |
| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the C-Cl, C-F (strong), and N-O stretches of the nitro group. | NIST, PubChem[5][7] |
| Mass Spectrometry (MS) | Determines the molecular weight (225.55 g/mol ) and provides fragmentation patterns that help confirm the structure. | NIST, PubChem[5][7] |
| UV Spectroscopy | Provides information about the electronic transitions within the aromatic system. | PubChem[5] |
Safety, Handling, and Storage
Due to its hazardous nature, proper handling and storage of 5-Chloro-2-nitrobenzotrifluoride are critical to ensure laboratory safety.
Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]
Recommended Handling and PPE
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]
-
Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile).[9]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[9]
-
Storage Guidelines
To maintain its purity and stability, 5-Chloro-2-nitrobenzotrifluoride should be stored under the following conditions:
-
Protect from light.[1]
Conclusion
5-Chloro-2-nitrobenzotrifluoride is a chemical intermediate of significant industrial importance, largely due to its well-defined and exploitable reactivity. The presence of electron-withdrawing nitro and trifluoromethyl groups activates the molecule for nucleophilic aromatic substitution, making it a foundational building block for a diverse range of pharmaceuticals and specialty chemicals.[1][2] A thorough understanding of its physicochemical properties, reactivity, and safety protocols is essential for its effective and safe utilization in research and development.
References
- Exploring the Chemical Properties and Applications of 5-Chloro-2-nitrobenzotrifluoride. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- 118-83-2 | CAS DataBase. ChemicalBook.
- 118-83-2, 5-Chloro-2-nitrobenzotrifluoride Formula. ECHEMI.
- 5-Chloro-2-nitrobenzotrifluoride. HANGZHOU HONGQIN PHARMTECH CO.,LTD.
- Mastering Organic Synthesis: The Versatility of 5-Chloro-2-Nitrobenzotrifluoride. Chemex.
- 5-Chloro-2-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 67052. PubChem, National Center for Biotechnology Information.
- 5-Chloro-2-nitrobenzotrifluoride SDS, 118-83-2 Safety Data Sheets. ECHEMI.
- 5-Chloro-2-nitrobenzotrifluoride 118-83-2. Tokyo Chemical Industry (India) Pvt. Ltd.
- 5-Chloro-2-nitrobenzotrifluoride | 118-83-2. ChemicalBook.
- 4-Chloro-1-nitro-2-(trifluoromethyl)benzene 99 118-83-2. Sigma-Aldrich.
- 5-Chloro-2-nitrobenzotrifluoride. NIST WebBook, SRD 69.
- 5-Chloro-2-nitrobenzotrifluoride Safety Data Sheet. Synquest Labs.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 118-83-2 | CAS DataBase [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 5-Chloro-2-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 67052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Chloro-2-nitrobenzotrifluoride [hqpharmtech.com]
- 7. 5-Chloro-2-nitrobenzotrifluoride [webbook.nist.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. echemi.com [echemi.com]
- 10. 5-Chloro-2-nitrobenzotrifluoride | 118-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
